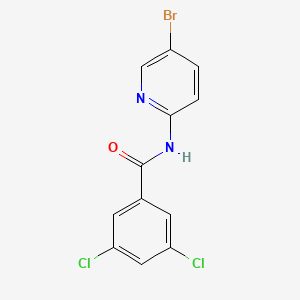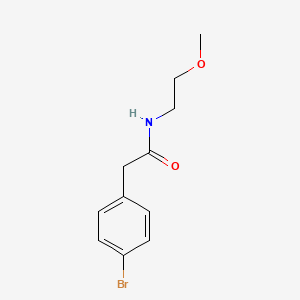![molecular formula C16H19NO4 B4929576 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4929576.png)
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BMOA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMOA belongs to the class of coumarin derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various disease models. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity studies.
Future Directions
There are several future directions for the study of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential applications in the treatment of various diseases, particularly those associated with inflammation and oxidative stress. Additionally, the development of 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives with improved potency and selectivity could lead to the development of novel therapeutic agents.
Synthesis Methods
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be synthesized by the reaction of 4-butyl-8-methylcoumarin with chloroacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
Scientific Research Applications
2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Its anti-inflammatory and antioxidant properties have been shown to be beneficial in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has also been investigated for its potential use as an antimicrobial agent.
properties
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNHIAFTSLYVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)





![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)

![1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
